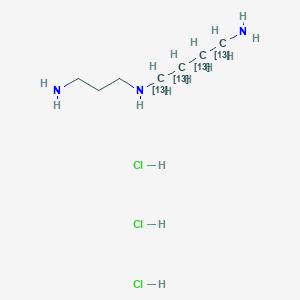
Spermidine-(butyl-13C4) trihydrochloride
Descripción general
Descripción
Spermidine-(butyl-13C4) trihydrochloride is a compound with the linear formula NH2(CH2)3NH (13CH2)4NH2 • 3HCl . It has a molecular weight of 258.60 and is found in almost all tissues in association with nucleic acids . It is thought to help stabilize some membranes and nucleic acid structures .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula NH2(CH2)3NH (13CH2)4NH2 • 3HCl . This indicates that the compound contains a spermidine core (NH2(CH2)3NH(CH2)4NH2) with three hydrochloride (HCl) groups attached.It has a melting point of 257-259 °C (lit.) . The compound is suitable for mass spectrometry (MS) techniques .
Aplicaciones Científicas De Investigación
Synthesis and Labeling Studies
- Polyamine Synthesis : Spermidine-(butyl-13C4) trihydrochloride plays a crucial role in the synthesis of labeled polyamines, which are vital for various biochemical studies. Hara et al. (2000) demonstrated the synthesis of [13C, 15N]-labeled polyamines, including spermidine, which are essential for tracing and studying biochemical pathways in detail (Hara et al., 2000).
Biochemical and Cellular Impact
Polyamine Metabolism Regulation : Shantz et al. (1992) explored the effects of spermidine on the expression of S-adenosylmethionine decarboxylase (AdoMetDC) activity in mammalian cells. This study highlighted the intricate regulation of polyamine content within cells, with spermidine being a key player (Shantz et al., 1992).
Cellular Transport Inhibition Studies : Covassin et al. (2003) investigated the influence of spermidine on the transport of polyamines, revealing how structural modifications of spermidine can impact its transport and thereby influence cellular processes (Covassin et al., 2003).
Chemotherapeutic Research
Cancer Chemotherapy : Stark et al. (1992) synthesized novel spermidine derivatives to explore their potential as targeted cancer chemotherapeutic agents, demonstrating the versatility of spermidine in drug design (Stark et al., 1992).
Platinum Complexes in Cancer Therapy : Navarro‐Ranninger et al. (1992) synthesized and characterized spermidine trihydrochloride complexes with palladium, providing insights into the potential use of spermidine in the development of new cancer therapies (Navarro‐Ranninger et al., 1992).
Evolutionary Biology and Plant Studies
- Evolutionary Biology : Elejalde-Palmett et al. (2015) studied spermidine hydroxycinnamoyltransferase in Malus domestica, highlighting the evolutionary conservation of spermidine derivatives in pollen coat of core Eudicotyledons. This shows the biological significance of spermidine across different species (Elejalde-Palmett et al., 2015).
Analytical Chemistry Applications
- Polyamine Analysis : Hammond and Herbst (1968) described a method for the quantitative analysis of spermidine, showcasing its importance in analytical biochemistry and its role in understanding polyamine dynamics in various biological samples (Hammond & Herbst, 1968).
Safety and Hazards
Spermidine-(butyl-13C4) trihydrochloride is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .
Mecanismo De Acción
Target of Action
Spermidine-(butyl-13C4) trihydrochloride primarily targets the Beta-1 adrenergic receptor , Beta-2 adrenergic receptor , Thioredoxin reductase 1, cytoplasmic , Gentamicin 3’-acetyltransferase , and Spermidine/putrescine-binding periplasmic protein . These targets play crucial roles in various biological processes, including the regulation of heart rate, smooth muscle relaxation, and cellular redox balance.
Mode of Action
The compound interacts with its targets by binding to them, which can lead to changes in their activity. For instance, it can inhibit or enhance the activity of these targets, leading to downstream effects on cellular processes .
Biochemical Pathways
This compound is involved in several biochemical pathways, including Cystathionine beta-Synthase Deficiency Disease , Methionine Metabolism , Methionine Adenosyltransferase Deficiency Disease , Spermidine and Spermine Biosynthesis , and S-Adenosylhomocysteine (SAH) Hydrolase Deficiency Disease . These pathways are crucial for various biological functions, including amino acid metabolism and polyamine biosynthesis.
Result of Action
The molecular and cellular effects of this compound’s action depend on the specific targets and pathways it interacts with. For example, by interacting with adrenergic receptors, it can influence heart rate and smooth muscle relaxation .
Propiedades
IUPAC Name |
N'-(3-aminopropyl)(1,2,3,4-13C4)butane-1,4-diamine;trihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H19N3.3ClH/c8-4-1-2-6-10-7-3-5-9;;;/h10H,1-9H2;3*1H/i1+1,2+1,4+1,6+1;;; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCNBIHVSOPXFMR-GOOBRNBHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCNCCCN)CN.Cl.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CN)CN[13CH2][13CH2][13CH2][13CH2]N.Cl.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H22Cl3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80746459 | |
| Record name | N~1~-(3-Aminopropyl)(~13~C_4_)butane-1,4-diamine--hydrogen chloride (1/3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80746459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1313734-84-7 | |
| Record name | N~1~-(3-Aminopropyl)(~13~C_4_)butane-1,4-diamine--hydrogen chloride (1/3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80746459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1313734-84-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




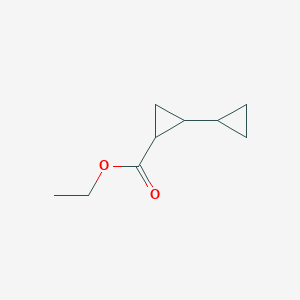



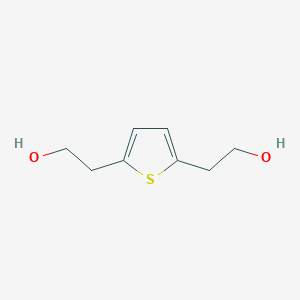
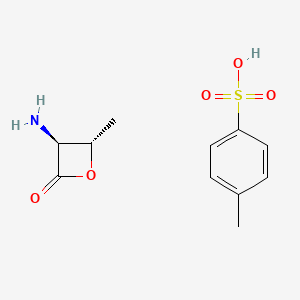


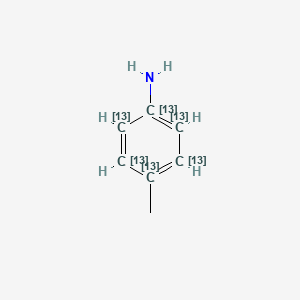
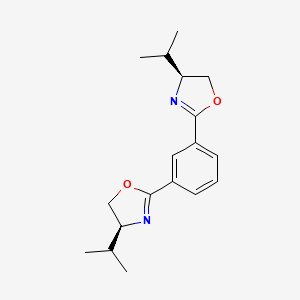
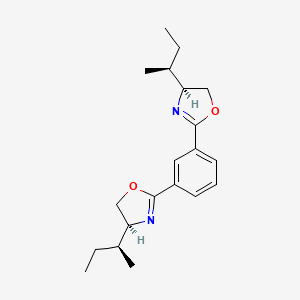
![(4aS,8aR)-tert-butyl hexahydro-2H-pyrido[4,3-b][1,4]oxazine-6(7H)-carboxylate](/img/structure/B3321180.png)
